

Ensitrelvir Fumarate: A Technical Overview of Early-Phase Clinical Trial Results

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Compound of Interest

Compound Name: Ensitrelvir Fumarate

Cat. No.: B10829017

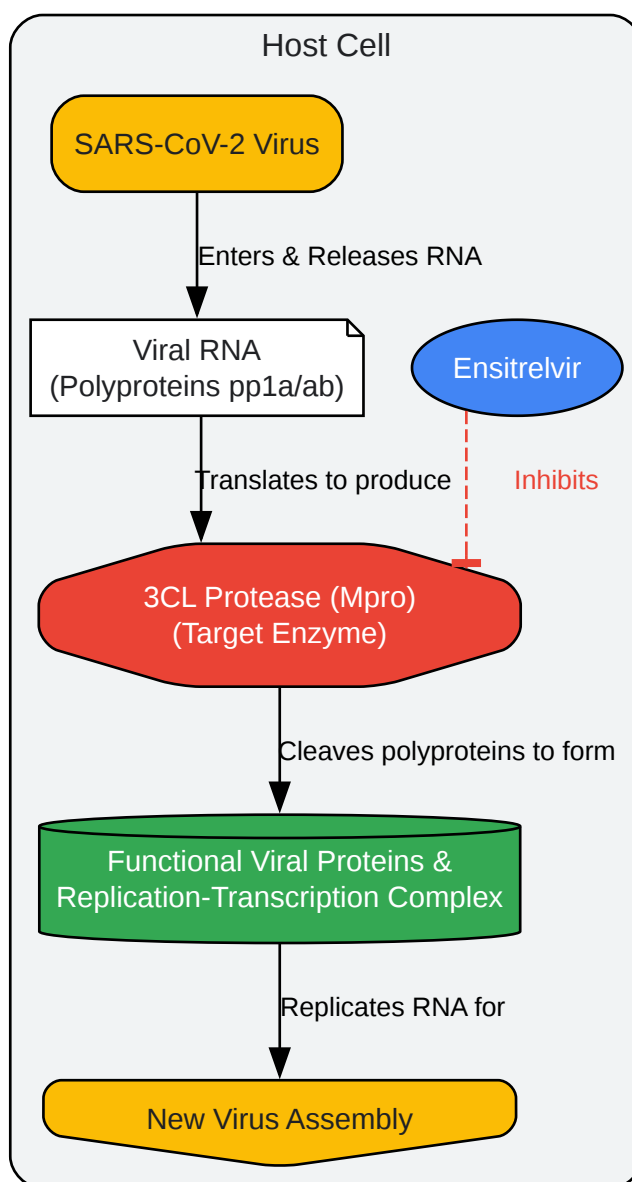
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Introduction: **Ensitrelvir Fumarate** (trade name Xocova), developed by Shionogi in partnership with Hokkaido University, is an orally administered antiviral agent designed to combat SARS-CoV-2, the virus responsible for COVID-19.[1] It functions as a selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This enzyme is critical for viral replication, making it a key target for antiviral therapy.[3][4] Preclinical studies demonstrated Ensitrelvir's antiviral activity against a wide range of SARS-CoV-2 variants and a favorable pharmacokinetic profile, paving the way for clinical investigation.[5][6] This guide provides a detailed summary of the early-phase clinical trial data, focusing on pharmacokinetics, safety, and virological efficacy.

Core Mechanism of Action

Ensitrelvir is a noncovalent, nonpeptide inhibitor that targets the substrate-binding pocket of the 3CL protease.[2] By binding to this active site, it blocks the cleavage of viral polyproteins, a process essential for the virus to assemble functional replication machinery.[7] This inhibition effectively halts viral replication within host cells.[4] Structural analysis has revealed that Ensitrelvir specifically recognizes the S1, S2, and S1' subsites of the protease's substrate-binding pocket.[2][8]



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Caption: Ensitrelvir's mechanism of inhibiting SARS-CoV-2 replication.

Experimental Protocols

Early-phase clinical development for Ensitrelvir involved Phase 1 studies in healthy volunteers and Phase 2 studies in patients with COVID-19. The protocols were designed to assess safety, tolerability, pharmacokinetics, and antiviral efficacy.

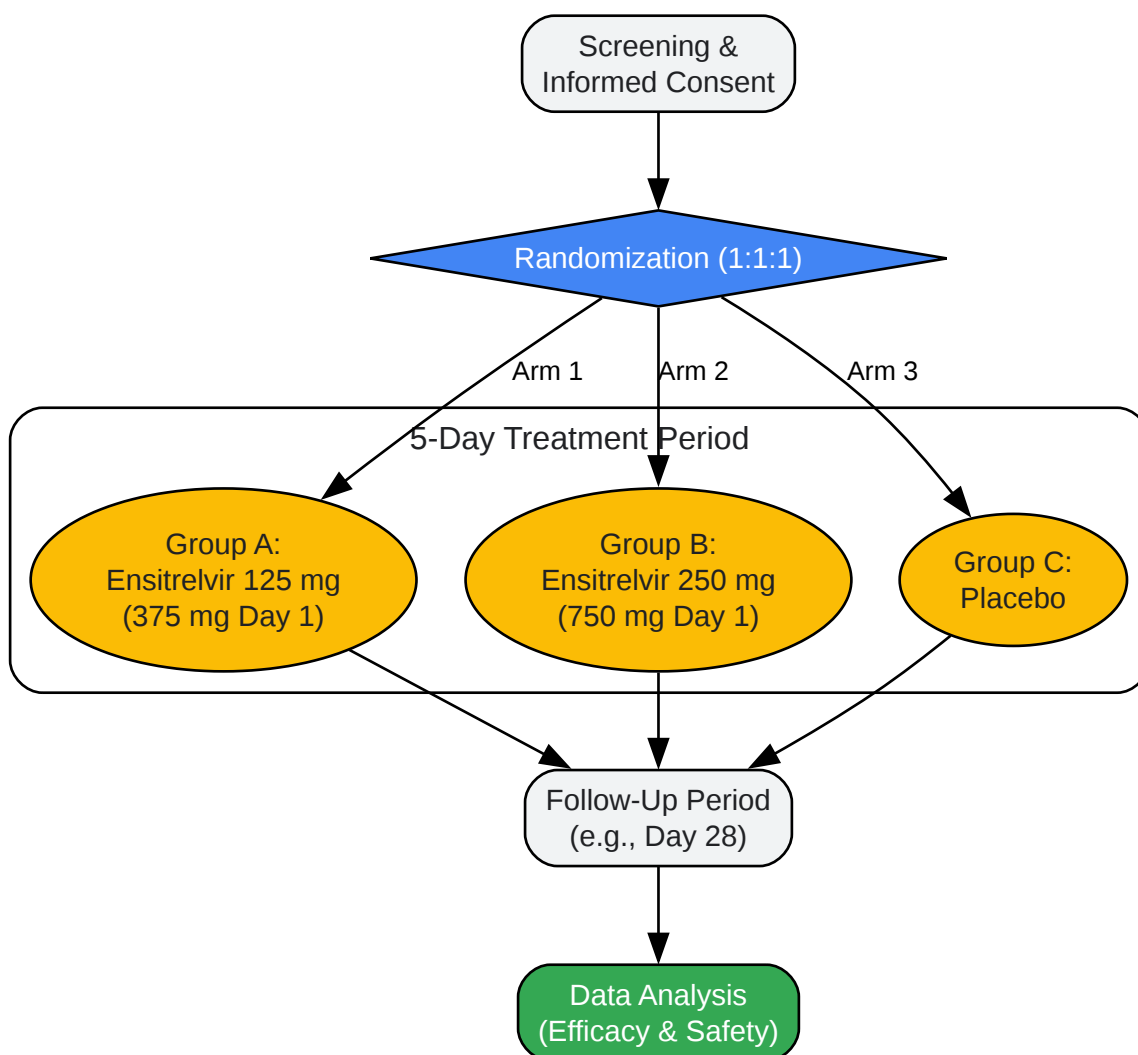
Phase 1 Study Protocol (jRCT2031210202)

- Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of Ensitrelvir in healthy adults. The study also evaluated the effect of food on its pharmacokinetics.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Design: A multicenter, randomized, double-blind, placebo-controlled study.[\[11\]](#) An open-label, two-group, two-period crossover portion was included to assess the food effect.[\[11\]](#)
- Participants: Healthy Japanese and White adult participants.[\[9\]](#) Subsequent evaluations included Japanese females and elderly participants.[\[11\]](#)
- Intervention:
 - Part 1 (Single Ascending Dose): Participants received a single oral dose of Ensitrelvir (20, 70, 250, 500, 1,000, or 2,000 mg) or a placebo.[\[9\]](#)
 - Part 2 (Multiple Ascending Dose): Participants received once-daily oral Ensitrelvir for 5 days at loading/maintenance doses of 375/125 mg or 750/250 mg, or a placebo.[\[9\]](#)[\[11\]](#)
- Key Assessments:
 - Safety: Monitoring and recording of all treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[\[11\]](#)
 - Pharmacokinetics: Serial blood sampling to determine plasma concentrations of Ensitrelvir and calculate key PK parameters such as C_{max} (maximum concentration), AUC (area under the curve), and t_{1/2} (half-life).[\[9\]](#)[\[11\]](#)

Phase 2a/2b Study Protocol (jRCT2031210350)

- Objective: To assess the antiviral efficacy and safety of Ensitrelvir in patients with mild-to-moderate COVID-19 or asymptomatic SARS-CoV-2 infection.[\[12\]](#)[\[13\]](#)
- Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, Phase 2/3 study. The results here focus on the Phase 2a and 2b parts.[\[10\]](#)[\[12\]](#)[\[14\]](#)
- Participants: Patients aged 12 years and older with a confirmed SARS-CoV-2 infection.[\[3\]](#) The Phase 2b part was conducted during the Omicron variant epidemic.[\[10\]](#)[\[14\]](#)

- Intervention: Participants were randomized to receive one of the following once-daily for 5 days:
 - Ensitrelvir 125 mg (375 mg loading dose on Day 1)
 - Ensitrelvir 250 mg (750 mg loading dose on Day 1)
 - Placebo[12][14]
- Primary Endpoints:
 - Phase 2a: Change from baseline in the SARS-CoV-2 viral titer.[12][13]
 - Phase 2b (Co-primary): 1) Change from baseline in the SARS-CoV-2 titer on Day 4, and 2) Time-weighted average change from baseline in the total score of 12 predefined COVID-19 symptoms.[14]
- Key Assessments:
 - Efficacy: Quantitative viral load (viral titer and viral RNA) measured from nasopharyngeal swabs at multiple time points.[10][12] Symptom severity was recorded daily by patients.
 - Safety: Assessed through the monitoring and reporting of adverse events.[14]



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Caption: Workflow of the randomized, placebo-controlled Phase 2 trial.

Data Presentation

Quantitative data from the early-phase trials are summarized below.

Table 1: Phase 1 Pharmacokinetic Profile in Healthy Adults

| Parameter | Single Dose (20-2,000 mg) | Multiple Dose (375/125 mg) | Food Effect (Single 375 mg Dose) |
|------------------------------|---|--|--|
| Dose Proportionality | Plasma exposures showed almost dose proportionality.[9] | Cmax and AUC increased in a dose-proportional manner in Japanese females.[11] | N/A |
| Tmax (Time to Cmax) | 2.5 hours (fasted state).[5] | N/A | Delayed from 2.5h to 8h in fed state.[5] |
| Cmax (Max Concentration) | Dose-dependent. | C24 (24h concentration) exceeded the target plasma concentration (6.09 µg/mL).[11] | Reduced by 15% with food.[5] |
| AUC (Total Exposure) | Dose-dependent. | Similar on Day 1 and Day 5.[15] | No clinically meaningful impact.[5][15] |
| t1/2 (Elimination Half-life) | 42.2 to 48.1 hours.[9] | 48.7 to 58.9 hours.[11] | Approximately 51 hours.[7] |
| Urinary Excretion | 12.9% to 21.8% of the dose recovered in urine.[6] | N/A | N/A |

Data compiled from studies on both suspension and tablet formulations.

Table 2: Phase 1 Safety & Tolerability in Healthy Adults

| Adverse Event Profile | Observation |
|-----------------------|---|
| Overall Tolerability | Ensitrelvir was well-tolerated following single and multiple oral doses. [9] [16] |
| Severity of AEs | Most treatment-related adverse events were mild in severity and resolved without treatment. [9] [11] |
| Common AEs | Transient decreases in high-density lipoprotein (HDL) and increased blood triglycerides. [1] [17] |
| Serious AEs | No serious treatment-emergent adverse events were reported in the tablet formulation study. [15] |
| Dose Adjustment | Results suggest no necessity for dose adjustment based on age, sex, race, or food intake. [11] [16] |

Table 3: Phase 2a/2b Virological Efficacy in COVID-19 Patients

| Endpoint | Phase 2a Results | Phase 2b Results |
|-------------------------------|--|--|
| Study Population | 47 patients (ITT) with mild-to-moderate COVID-19 or asymptomatic infection.[12] | 341 patients (ITT) with mild-to-moderate COVID-19 during the Omicron wave.[14] |
| Change in Viral Titer (Day 4) | 250 mg dose: -2.81 log10 TCID50/mL (vs. -1.54 for placebo; P=0.0083).[12] | Both doses: -0.41 log10 TCID50/mL greater reduction than placebo (P < 0.0001).[14] |
| Change in Viral RNA (Day 4) | 1.4 to 1.5 log10 copies/mL greater reduction versus placebo.[12][13] | Significant reduction consistent with Phase 2a findings.[10] |
| Time to Viral Clearance | Median time to infectious viral clearance decreased by approximately 50 hours.[13] | N/A |
| Symptom Resolution | An improving trend was noted in the total score of 12 COVID-19 symptoms.[10] | No significant difference in the total symptom score, but significant improvement in respiratory and acute symptom sub-scores.[14] |

Table 4: Phase 2b Safety & Tolerability in COVID-19 Patients

| Adverse Event (AE) Profile | Placebo (n=111) | Ensitrelvir 125 mg (n=114) | Ensitrelvir 250 mg (n=116) |
|------------------------------|---|---|---|
| Treatment-Emergent AEs (Any) | 31.2% | 34.3% | 42.9% |
| Treatment-Related AEs | 5.0% | 13.6% | 22.1% |
| AE Severity | Most AEs were mild in severity.[14][18] | Most AEs were mild in severity.[14][18] | Most AEs were mild in severity.[14][18] |
| Deaths | 0 | 0 | 0 |

Data from the Phase 2b study as reported by Mukae et al. and sourced from medRxiv pre-print.
[10]

Conclusion

The early-phase clinical trial results for **Ensitrelvir Fumarate** demonstrate a promising profile for an oral antiviral agent against SARS-CoV-2. Phase 1 studies in healthy adults established that Ensitrelvir is well-tolerated and possesses favorable pharmacokinetic properties, including a long half-life that supports a once-daily dosing regimen.[9] Phase 2 trials in patients with mild-to-moderate COVID-19 confirmed its potent antiviral activity, showing a rapid and significant reduction in both viral titer and viral RNA compared to placebo.[10][13] While the effect on the total score of symptoms was not statistically significant in the Phase 2b study, improvements in key respiratory symptoms were observed.[14] The safety profile remains acceptable, with most adverse events being mild.[14][18] These collective findings supported the continued development of Ensitrelvir in larger Phase 3 trials for the treatment of COVID-19.[10]

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